

Spectroscopic comparison of synthetic vs. natural chelidonic acid

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Compound of Interest

Compound Name: 2-oxo-2H-pyran-4,6-dicarboxylic acid

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A Spectroscopic Showdown: Synthetic vs. Natural Chelidonic Acid

A Comparative Guide for Researchers and Drug Development Professionals

Chelidonic acid, a naturally occurring dicarboxylic acid found in plants such as Greater Celandine (*Chelidonium majus*), has garnered significant interest in the scientific community for its potential therapeutic applications.^{[1][2]} As with many natural products, the advancement from discovery to clinical application often necessitates a transition from extraction to chemical synthesis to ensure a consistent and scalable supply. This guide provides a comprehensive spectroscopic comparison of synthetic versus natural chelidonic acid, offering objective experimental data and protocols to aid researchers in quality control and characterization.

Fundamentally, the chemical structure and, therefore, the spectroscopic properties of a pure compound are identical regardless of its origin. Any observed differences between a synthetically produced and a naturally derived sample of chelidonic acid would arise from impurities inherent to the respective production or extraction processes. This guide will present the established spectroscopic signature of pure chelidonic acid and outline the methodologies to assess the purity and identity of samples from both synthetic and natural origins.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for pure chelidonic acid, which serves as the benchmark for comparison.

Table 1: ^{13}C NMR Spectroscopic Data of Chelidonic Acid

Carbon Atom	Chemical Shift (δ) in ppm
C-2, C-6	150.9
C-3, C-5	118.8
C-4	179.8
COOH	165.2

Data sourced from publicly available spectral databases.

Table 2: Mass Spectrometry Data for Chelidonic Acid

Technique	Parameter	Value
Molecular Formula	-	$\text{C}_7\text{H}_4\text{O}_6$ [3]
Molar Mass	-	184.10 g/mol [3]
LC-ESI-QTOF (Positive Mode)	$[\text{M}+\text{H}]^+$	185.0083 [3]
GC-MS	Major Fragments (m/z)	184, 139, 112, 95, 68 [3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques used to characterize chelidonic acid are provided below. These protocols can be applied to both synthetic and natural samples to ensure accurate comparison.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon and proton framework of the molecule.

- Sample Preparation: Dissolve 5-10 mg of the chelidonic acid sample in a suitable deuterated solvent, such as DMSO- d_6 or D_2O with a small amount of NaOD to aid dissolution.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- 1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-16 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-5 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.
- Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Compare the chemical shifts, multiplicities, and integration values with established data for chelidonic acid.

2. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Sample Preparation: For LC-MS, dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture. For GC-MS, derivatization (e.g., silylation) may be necessary to increase volatility.
- Instrumentation:

- LC-MS: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
- GC-MS: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- LC-MS Parameters (ESI):
 - Ionization Mode: Positive or negative.
 - Capillary Voltage: 3-4 kV.
 - Drying Gas Flow and Temperature: Optimized for the specific instrument.
 - Mass Range: m/z 50-500.
- GC-MS Parameters (EI):
 - Ionization Energy: 70 eV.
 - Temperature Program: A gradient from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C) to ensure separation of components.
 - Mass Range: m/z 40-500.
- Data Analysis: Identify the molecular ion peak and compare the fragmentation pattern to spectral libraries or previously reported data for chelidonic acid.[3]

3. Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or mixed with KBr to form a pellet.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Data Analysis: Identify characteristic absorption bands for the functional groups in chelidonic acid, such as O-H (broad, $\sim 3000 \text{ cm}^{-1}$), C=O (strong, $\sim 1700\text{-}1750 \text{ cm}^{-1}$ for carboxylic acid and ketone), and C=C/C-O ($\sim 1600\text{-}1000 \text{ cm}^{-1}$).

Workflow for Spectroscopic Comparison

The following diagram illustrates a typical workflow for the spectroscopic comparison of synthetic and naturally sourced chelidonic acid.



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Caption: Workflow for the spectroscopic comparison of synthetic vs. natural chelidonic acid.

Conclusion

The spectroscopic data for a pure sample of chelidonic acid will be identical irrespective of its synthetic or natural origin. The analytical techniques of NMR, MS, and IR spectroscopy are powerful tools for confirming the identity and assessing the purity of any given sample. By following the detailed experimental protocols outlined in this guide, researchers can confidently characterize their chelidonic acid samples and ensure the quality and consistency required for further research and development. Any observed discrepancies in the spectra would indicate the presence of impurities, which would necessitate further purification steps.

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